Non-Crystallizing Syrup Stability at High Solids Concentration vs. Sucrose and High-Maltose Syrups
Maltulose-containing syrups at ≥75% solids concentration exhibit non-crystallizing behavior, whereas sucrose and high-maltose syrups crystallize under equivalent conditions [1]. The patented syrup formulation contains 10-60% maltulose by dry weight, with total ketose composition of 40-80%, enabling stable liquid formulations without crystal formation at high concentrations [1].
| Evidence Dimension | Crystallization resistance at high solids concentration |
|---|---|
| Target Compound Data | Non-crystallizing at ≥75% solids (as maltulose-containing syrup with 10-60% maltulose content) |
| Comparator Or Baseline | Sucrose and high-maltose syrups crystallize at ≥75% solids |
| Quantified Difference | Qualitative: non-crystallizing vs. crystallizing behavior |
| Conditions | Syrup formulation at concentrations of 75% solids or above; 25°C storage conditions |
Why This Matters
Non-crystallizing behavior at high solids enables formulation of shelf-stable, high-concentration liquid sweeteners without crystal precipitation issues.
- [1] Hirao M, et al. Novel maltulose-containing syrups and process for making the same. U.S. Patent RE30,820. 1981. View Source
